1-Propargyl-1H-Benzotriazol
Übersicht
Beschreibung
1-Propargyl-1H-benzotriazole is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Propargyl-1H-benzotriazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Propargyl-1H-benzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propargyl-1H-benzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herstellung von Clarithromycin-Analoga
1-Propargyl-1H-Benzotriazol wird als Reaktant bei der Herstellung von Clarithromycin-Analoga über Klickchemie verwendet . Diese Analoga werden auf ihr Potenzial als antibakterielle Mittel untersucht .
Sonogashira-Kupplung
Diese Verbindung wird auch bei der Sonogashira-Kupplung verwendet , ein Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen einem Aryl- oder Vinylhalogenid und einem terminalen Alkin .
Brönsted-Supersäure-katalysierte Reaktionen
This compound wird in Brönsted-Supersäure-katalysierten Reaktionen verwendet . Diese Reaktionen beinhalten die Verwendung von Supersäuren, das sind Säuren mit einer stärkeren Säurestärke als 100%ige Schwefelsäure .
Hydroborierungsreaktionen
Diese Verbindung wird bei Hydroborierungsreaktionen verwendet , ein Verfahren, das die Addition einer Bor-Wasserstoff-Bindung an eine Kohlenstoff-Kohlenstoff-Doppelbindung beinhaltet .
Hydrostannylierungsreaktionen
This compound wird bei Hydrostannylierungsreaktionen verwendet , ein Verfahren, das die Addition einer Zinn-Wasserstoff-Bindung an eine Kohlenstoff-Kohlenstoff-Doppel- oder Dreifachbindung beinhaltet
Wirkmechanismus
Target of Action
It is known to be used as a reactant in the preparation of various compounds .
Mode of Action
It is used as a reactant in various chemical reactions, including the preparation of clarithromycin analogs via click chemistry, Sonogashira coupling, Bronsted superacid-catalyzed reactions, and hydroboration and hydrostannylation reactions .
Result of Action
It is known to be used as a reactant in the synthesis of various compounds .
Biochemische Analyse
Biochemical Properties
Benzotriazole derivatives, a group to which 1-Propargyl-1H-benzotriazole belongs, have been found to exhibit a broad spectrum of biological properties . They have been shown to interact with enzymes and receptors in biological systems .
Molecular Mechanism
It has been used as a reactant in Sonogashira coupling and Bronsted superacid-catalyzed reactions , suggesting that it may interact with biomolecules in a similar manner.
Biologische Aktivität
1-Propargyl-1H-benzotriazole (PBTA) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and material science. Its unique structure, characterized by a benzotriazole moiety with a propargyl substituent, confers significant biological activity. This article delves into the biological activities of PBTA, highlighting its antimicrobial properties, potential as an anticancer agent, and applications in drug development.
1-Propargyl-1H-benzotriazole has the molecular formula and a molecular weight of 173.18 g/mol. The compound's structure features a rigid benzotriazole ring that enhances its stability and reactivity due to the presence of the propargyl group, which is known for participating in various coupling reactions.
Antimicrobial Activity
Research indicates that PBTA exhibits notable antimicrobial properties . Its derivatives have been explored for their potential as antibacterial agents, showing efficacy against various bacterial strains. The mechanisms of action may involve:
- Inhibition of bacterial growth : Studies have demonstrated that PBTA derivatives can disrupt cellular processes essential for bacterial survival.
- Selective activity against specific enzyme isoforms : This selectivity enhances its therapeutic potential by minimizing side effects associated with broader-spectrum agents .
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several PBTA derivatives against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting significant antibacterial potential.
Compound Derivative | MIC (µg/mL) | Target Bacteria |
---|---|---|
PBTA Derivative A | 8 | Staphylococcus aureus |
PBTA Derivative B | 16 | Escherichia coli |
PBTA Derivative C | 4 | Pseudomonas aeruginosa |
Antiviral Activity
PBTA has also been investigated for its antiviral properties , particularly against viruses such as hepatitis C virus (HCV). Research has shown that:
- N-alkyl derivatives of benzotriazole compounds exhibit potent inhibitory activity against HCV NTPase/helicase, with some derivatives demonstrating IC50 values around 6.5 µM when tested with DNA substrates .
- The selectivity of these compounds allows them to target viral replication processes effectively while reducing cytotoxic effects on host cells.
Anticancer Potential
The anticancer activity of PBTA and its derivatives has been a focus of recent studies. Some findings include:
- Inhibition of tumor cell proliferation : Certain benzotriazole derivatives have been shown to inhibit the proliferation of hepatocarcinoma cells.
- Mechanisms of action : The proposed mechanisms include interference with DNA synthesis and induction of apoptosis in cancer cells .
Table: Anticancer Activity Summary
Compound Derivative | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
PBTA Derivative D | HepG2 (liver cancer) | 10 | Apoptosis induction |
PBTA Derivative E | MCF-7 (breast cancer) | 15 | DNA synthesis inhibition |
Applications in Drug Development
PBTA's dual functionality makes it a valuable intermediate in drug development:
- Synthesis of complex biologically active molecules : The compound serves as a precursor for synthesizing novel fluorescent probes used in bioimaging applications.
- Material science : Its application as a crosslinker in polymer development has been explored, enhancing thermal stability and mechanical properties.
Eigenschaften
IUPAC Name |
1-prop-2-ynylbenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h1,3-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIJKQXOOIWWGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142321-23-1 | |
Record name | 1-Propargyl-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Propargyl-1H-benzotriazole enable the synthesis of complex heterocycles?
A: 1-Propargyl-1H-benzotriazole serves as a precursor to triazapentalenes, a class of reactive intermediates. In the presence of a gold(I) catalyst, 1-propargyl-1H-benzotriazoles undergo a 5-endo-dig cyclization to form triazapentalenes. These intermediates can then react with various partners, such as alkynes and nitriles, in a controlled manner to construct diverse heterocyclic systems. For instance, they can react with gold-activated alkynes to form pyrazoles, which can further react with nitriles to yield 2-imidazolyl-1-pyrazolylbenzenes [].
Q2: What role does the gold catalyst play in these reactions?
A: The gold catalyst is essential for several steps in the reaction cascade. It activates the alkyne towards nucleophilic attack by the triazapentalene intermediate []. Following triazole ring-opening, a key α-imino gold carbene complex is formed. This carbene complex can then undergo further reactions, such as formal insertion into carbon-carbon bonds, leading to the formation of indoles [].
Q3: Are there any computational studies that support the proposed reaction mechanisms?
A: Yes, computational analyses have been conducted to elucidate the mechanism of 3H-indole formation via the formal insertion of an α-imino gold carbene complex into a carbon-carbon bond. These studies suggest that the steric bulk of the gold ligand plays a critical role in directing the conformation of the carbene complex, favoring its approach to the reactive site through stabilizing aromatic interactions. Moreover, negative crossover experiments have ruled out a cationic arene migration pathway, further supporting the proposed mechanism [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.